molecular formula C8H14N2O5 B14315873 N-(3-Methoxy-3-oxopropyl)glycylglycine CAS No. 106659-80-7

N-(3-Methoxy-3-oxopropyl)glycylglycine

Cat. No.: B14315873
CAS No.: 106659-80-7
M. Wt: 218.21 g/mol
InChI Key: NMRWPBRTXQAZLG-UHFFFAOYSA-N
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Description

N-(3-Methoxy-3-oxopropyl)glycylglycine is a compound that belongs to the class of dipeptides It is a derivative of glycylglycine, which is the simplest peptide consisting of two glycine molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-3-oxopropyl)glycylglycine can be achieved through the reaction of glycylglycine with 3-methoxy-3-oxopropyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-3-oxopropyl)glycylglycine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-carboxy-3-oxopropyl)glycylglycine.

    Reduction: Formation of N-(3-hydroxy-3-oxopropyl)glycylglycine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxy-3-oxopropyl)glycylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and peptidomimetics.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Used in the development of novel materials with specific properties such as biocompatibility and stimuli-responsiveness.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-3-oxopropyl)glycylglycine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: The simplest dipeptide, consisting of two glycine molecules.

    N-(3-tert-butoxy-3-oxopropyl)glycine: A derivative with a tert-butoxy group instead of a methoxy group.

Uniqueness

N-(3-Methoxy-3-oxopropyl)glycylglycine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications where these properties are advantageous.

Properties

CAS No.

106659-80-7

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

2-[[2-[(3-methoxy-3-oxopropyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C8H14N2O5/c1-15-8(14)2-3-9-4-6(11)10-5-7(12)13/h9H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

NMRWPBRTXQAZLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCC(=O)NCC(=O)O

Origin of Product

United States

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